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Introduction
ONX-0914 TFA (also known as PR-957 TFA) is a potent and selective inhibitor of the

immunoproteasome, a specialized form of the proteasome predominantly expressed in cells of

hematopoietic origin.[1][2][3][4] The immunoproteasome plays a crucial role in processing

proteins for antigen presentation and is involved in the regulation of cytokine production and T

cell differentiation.[5][6] Specifically, ONX-0914 targets the chymotrypsin-like subunit of the

immunoproteasome, LMP7 (low-molecular mass polypeptide-7), and to a lesser extent, the

LMP2 subunit.[5][6][7] By inhibiting the immunoproteasome, ONX-0914 can modulate immune

responses, making it a valuable tool for studying immune-mediated diseases and for potential

therapeutic applications.[5][6][7] Flow cytometry is an indispensable technique for dissecting

the cellular effects of ONX-0914, allowing for the precise analysis of immune cell populations,

their activation status, and cytokine profiles.

Mechanism of Action
ONX-0914 acts as a noncompetitive and irreversible inhibitor of the immunoproteasome.[1][2]

Its primary target, the LMP7 subunit, is critical for the chymotrypsin-like activity of the

immunoproteasome. Inhibition of this activity disrupts the generation of antigenic peptides for

presentation on MHC class I molecules, thereby affecting CD8+ T cell responses.[5][7]

Furthermore, ONX-0914 has been shown to skew T cell differentiation, limiting the

development of pro-inflammatory Th1 and Th17 cells while promoting the differentiation of
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regulatory T cells (Tregs).[5][7] It also impacts the functionality of dendritic cells (DCs) by

hindering their ability to prime T cells.[5][7] The downstream effects of ONX-0914 treatment

include a reduction in the secretion of inflammatory cytokines by various immune cells,

including peripheral blood mononuclear cells (PBMCs) and T cells.[5][7]

Data Summary
The following tables summarize the quantitative effects of ONX-0914 as reported in various

studies.

Table 1: Effects of ONX-0914 on Immune Cell Populations and Phenotype
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Cell Type Species
Experiment
al Model

ONX-0914
Dose/Conce
ntration

Observed
Effect

Reference

CD4+ T cells Mouse

In vivo

(atherosclero

sis)

10 mg/kg

Reduced

levels of

antigen-

experienced

T cells.

[5]

Th1 cells Mouse

In vivo

(atherosclero

sis)

10 mg/kg

Reduced

levels in

advanced

atheroscleros

is.

[5]

Dendritic

Cells (DCs)
Mouse

In vivo

(atherosclero

sis)

10 mg/kg

Reduced

levels and

activation.

[5][7]

Macrophages Mouse

In vivo

(atherosclero

sis)

10 mg/kg

Reduced

levels and

activation.

[7]

Adipose

Stem Cells
Mouse

In vivo (WTD-

fed)
10 mg/kg

Massively

reduced

numbers.

[7]

Preadipocyte

s
Mouse

In vivo (WTD-

fed)
10 mg/kg

Massively

reduced

numbers.

[7]

Neutrophils Mouse

In vivo

(atherosclero

sis)

10 mg/kg

Significant

increase in

blood.

[7]

Patrolling

Monocytes
Mouse

In vivo

(atherosclero

sis)

10 mg/kg
Reduced

populations.
[7]
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Eosinophils Mouse

In vivo

(allergic

airway

inflammation)

10 mg/kg

Reduced

infiltration in

BALF and

lungs.

[8]

αβ+ T cells Mouse

In vivo

(psoriasis

model)

10 mg/kg

Significantly

decreased IL-

17A

secretion.

[9]

Table 2: Effects of ONX-0914 on Cytokine Production
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Cytokine
Cell
Type/Sourc
e

Species
ONX-0914
Dose/Conce
ntration

Observed
Effect

Reference

IL-6 Mouse
In vivo

(serum)
10 mg/kg

Elevated

levels.
[7]

TNF-α Mouse
In vivo

(serum)
10 mg/kg

Elevated

levels.
[7]

IL-1β Mouse
In vivo

(serum)
10 mg/kg

Trend

towards

increased

levels.

[7]

IL-1β
Human (THP-

1 cells)
In vitro 50 nM

Increased

mRNA levels.
[10]

TNF-α
Human (THP-

1 cells)
In vitro 50 nM

Increased

mRNA levels.
[10]

CXCL8
Human (THP-

1 cells)
In vitro 50 nM

130-fold

increase in

mRNA levels.

[10]

IL-17A
Mouse (CD4+

T cells)

In vivo

(psoriasis

model)

10 mg/kg

Significantly

reduced

percentage of

IL-17A+ cells

in lymph

nodes and

spleen.

[9]

IL-22
Mouse (T

cells)

In vivo

(psoriasis

model)

10 mg/kg
Reduced

secretion.
[9]
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This section provides a generalized protocol for analyzing the effects of ONX-0914 TFA on

immune cells using flow cytometry. This protocol should be adapted based on the specific cell

type, experimental goals, and available reagents.

Materials:

ONX-0914 TFA

DMSO (for dissolving ONX-0914 TFA)

Cell culture medium (e.g., RPMI-1640) supplemented with FBS, penicillin/streptomycin

Phosphate-Buffered Saline (PBS)

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

Cell stimulation reagents (e.g., PMA, Ionomycin, Brefeldin A for intracellular cytokine

staining)

Fluorochrome-conjugated antibodies specific for cell surface and intracellular markers of

interest

Fixation/Permeabilization buffers (for intracellular staining)

Viability dye (e.g., 7-AAD, DAPI, or a fixable viability dye)

Flow cytometer

Protocol:

Preparation of ONX-0914 TFA Stock Solution:

Dissolve ONX-0914 TFA in DMSO to create a high-concentration stock solution (e.g., 10

mM).

Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid

repeated freeze-thaw cycles.[2]
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Cell Preparation:

Isolate primary immune cells (e.g., PBMCs, splenocytes, or specific subpopulations) using

standard methods such as Ficoll-Paque density gradient centrifugation or magnetic-

activated cell sorting (MACS).

Alternatively, use cultured immune cell lines.

Resuspend cells in complete culture medium at a concentration of 1-2 x 10^6 cells/mL.

ONX-0914 Treatment:

Dilute the ONX-0914 TFA stock solution in culture medium to the desired final

concentrations. Typical in vitro concentrations range from 50 nM to 300 nM.[10][11]

Add the diluted ONX-0914 TFA to the cell suspension. Include a vehicle control (DMSO)

at the same final concentration as in the highest ONX-0914 TFA treatment group.

Incubate the cells for the desired period. Incubation times can vary from a few hours to

several days depending on the experimental endpoint. For example, a 6-hour incubation

has been used prior to lentiviral transduction studies.[10][12]

Cell Stimulation (for cytokine analysis):

If analyzing intracellular cytokine production, stimulate the cells for the last 4-6 hours of

the ONX-0914 treatment period.

A common stimulation cocktail is PMA (e.g., 25 ng/mL) and Ionomycin (e.g., 500 ng/mL) in

the presence of a protein transport inhibitor such as Brefeldin A (e.g., 10 µg/mL) or

Monensin.[8]

Staining for Flow Cytometry:

Surface Staining:

Harvest the cells and wash them with cold PBS or Flow Cytometry Staining Buffer.

Resuspend the cells in a small volume of staining buffer.
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Add a viability dye according to the manufacturer's instructions to distinguish live and

dead cells.

Add a cocktail of fluorochrome-conjugated antibodies against cell surface markers.

Incubate for 20-30 minutes at 4°C in the dark.

Wash the cells twice with staining buffer.

Intracellular Staining (if applicable):

After surface staining and washing, fix the cells using a fixation buffer (e.g., 2-4%

paraformaldehyde) for 10-20 minutes at room temperature.

Wash the cells with PBS.

Permeabilize the cells using a permeabilization buffer (e.g., containing saponin or a mild

detergent).

Add a cocktail of fluorochrome-conjugated antibodies against intracellular targets (e.g.,

cytokines, transcription factors).

Incubate for 30-45 minutes at room temperature or 4°C in the dark.

Wash the cells twice with permeabilization buffer.

Data Acquisition and Analysis:

Resuspend the final cell pellet in Flow Cytometry Staining Buffer.

Acquire data on a flow cytometer. Ensure that appropriate compensation controls (single-

stained beads or cells) are run for each fluorochrome used.

Analyze the data using flow cytometry analysis software. Gate on single, live cells before

analyzing the expression of markers on different cell populations.
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Caption: Signaling pathway inhibited by ONX-0914.
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Caption: Experimental workflow for flow cytometry with ONX-0914.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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